molecular formula C16H27N3 B13961372 [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine

[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine

Cat. No.: B13961372
M. Wt: 261.41 g/mol
InChI Key: PFXCOWVWHAWHDU-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine: is a complex organic compound with a unique structure that includes a piperidine ring, an aminoethyl group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with ethylene oxide to form 1-(2-hydroxyethyl)piperidine, which is then converted to 1-(2-aminoethyl)piperidine through a series of reactions involving amination and reduction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the development of new biochemical assays and as a probe in molecular biology .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for treating neurological disorders and certain types of cancer .

Industry: Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials. It is also employed in the development of new catalysts and as an additive in polymer production .

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-(2-Aminoethyl)piperidine
  • N-(2-Aminoethyl)piperazine
  • 2-(1-Piperidinyl)ethylamine

Comparison: Compared to these similar compounds, [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets and increases its versatility in synthetic applications .

Properties

Molecular Formula

C16H27N3

Molecular Weight

261.41 g/mol

IUPAC Name

1-(2-aminoethyl)-N-benzyl-N-ethylpiperidin-4-amine

InChI

InChI=1S/C16H27N3/c1-2-19(14-15-6-4-3-5-7-15)16-8-11-18(12-9-16)13-10-17/h3-7,16H,2,8-14,17H2,1H3

InChI Key

PFXCOWVWHAWHDU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CCN

Origin of Product

United States

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